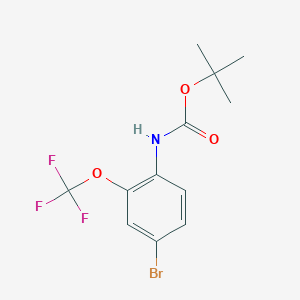
tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate is a chemical compound with the molecular formula C12H13BrF3NO2. It is known for its unique structure, which includes a tert-butyl group, a bromine atom, and a trifluoromethoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate typically involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aniline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
tert-Butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Bromo-2-tert-butyl-6-methylphenyl N-(3-(trifluoromethyl)phenyl)carbamate: Contains additional methyl groups and a different substitution pattern.
Uniqueness
tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable in specific research and industrial applications where these properties are desired.
特性
分子式 |
C12H13BrF3NO3 |
|---|---|
分子量 |
356.14 g/mol |
IUPAC名 |
tert-butyl N-[4-bromo-2-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C12H13BrF3NO3/c1-11(2,3)20-10(18)17-8-5-4-7(13)6-9(8)19-12(14,15)16/h4-6H,1-3H3,(H,17,18) |
InChIキー |
NPFNWMISBWBSHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



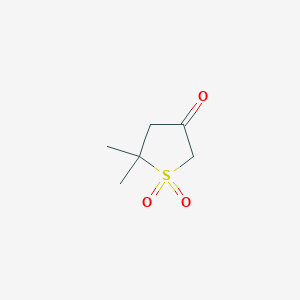
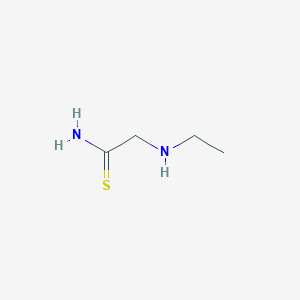



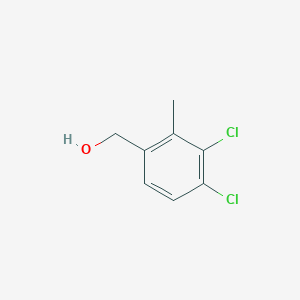
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
![benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride](/img/structure/B13498644.png)

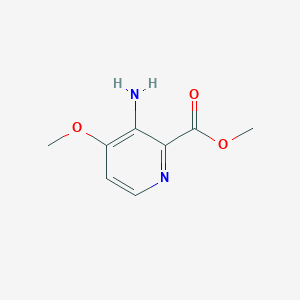

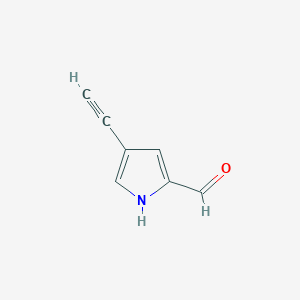
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
